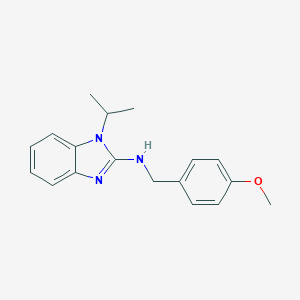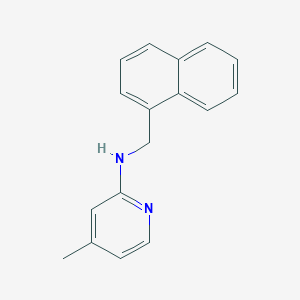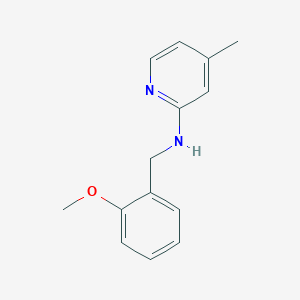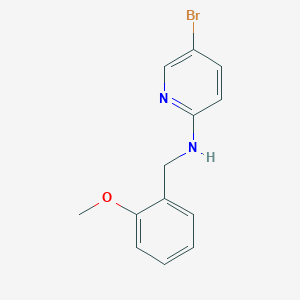![molecular formula C22H21N3O B379393 N-[[1-(2-phenoxyethyl)-2-benzimidazolyl]methyl]aniline CAS No. 667431-67-6](/img/structure/B379393.png)
N-[[1-(2-phenoxyethyl)-2-benzimidazolyl]methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[1-(2-phenoxyethyl)-2-benzimidazolyl]methyl]aniline is a member of benzimidazoles.
Aplicaciones Científicas De Investigación
DNA-binding and Antioxidant Activities
One notable application of benzimidazole derivatives is in the study of their DNA-binding properties and antioxidant activities. For example, Wu et al. (2014) synthesized three silver(I) complexes containing bis(benzimidazol-2-ylmethyl)aniline derivatives. These complexes were found to intercalate with DNA and exhibit strong antioxidant activities, scavenging hydroxyl and superoxide radicals effectively (Wu et al., 2014).
Anticancer and Antibacterial Properties
Benzimidazole-aniline derivatives have also been investigated for their potential in anticancer and antibacterial applications. Ghasemi et al. (2017) synthesized azo dyes possessing benzimidazole and evaluated them for their antibacterial activities against Gram-negative and Gram-positive bacteria, as well as their anticancer activities against breast cancer cells (Ghasemi et al., 2017).
Self-Aggregation and Anticancer Activity
An interesting observation in the field of benzimidazole derivatives is their self-aggregation behavior. Sahay and Ghalsasi (2019) studied the self-aggregation of a compound containing benzimidazole and triazole, noting its potential for anticancer activity (Sahay & Ghalsasi, 2019).
Chemosensor for Aluminum Ion
Another application area is the development of chemosensors. Shree et al. (2019) designed benzimidazole-integrated anthracene/pyrene derivatives as efficient chemosensors for aluminum ions, showcasing their potential for intracellular imaging in living cells (Shree et al., 2019).
Synthesis and Bioactivity Evaluation
Benzimidazole-aniline compounds are also synthesized for evaluation of their biological activity. Paul et al. (2015) synthesized a series of benzimidazole-based Schiff base copper(II) complexes, investigating their DNA binding, cellular DNA lesion, and cytotoxicity, revealing significant anticancer effects (Paul et al., 2015).
Propiedades
Número CAS |
667431-67-6 |
|---|---|
Fórmula molecular |
C22H21N3O |
Peso molecular |
343.4g/mol |
Nombre IUPAC |
N-[[1-(2-phenoxyethyl)benzimidazol-2-yl]methyl]aniline |
InChI |
InChI=1S/C22H21N3O/c1-3-9-18(10-4-1)23-17-22-24-20-13-7-8-14-21(20)25(22)15-16-26-19-11-5-2-6-12-19/h1-14,23H,15-17H2 |
Clave InChI |
RRWNGHNOEYOFFB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NCC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)NCC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-BROMOPHENYL)METHYL]-1-BUTYL-1H-1,3-BENZODIAZOL-2-AMINE](/img/structure/B379312.png)



![N-[2-[(3,4-dichloroanilino)methyl]phenyl]-4-methylbenzenesulfonamide](/img/structure/B379322.png)


![4-Chloro-2-[1-(2,6-dimethylanilino)ethyl]phenol](/img/structure/B379326.png)
![4-methyl-N-{2-[(3-quinolinylamino)methyl]phenyl}benzenesulfonamide](/img/structure/B379327.png)
![N-[2-[(4-iodoanilino)methyl]phenyl]-4-methylbenzenesulfonamide](/img/structure/B379328.png)
![4-Chloro-2-[1-(2,4-dimethylanilino)ethyl]phenol](/img/structure/B379329.png)

![4-Chloro-2-[1-(4-chloroanilino)ethyl]phenol](/img/structure/B379333.png)
